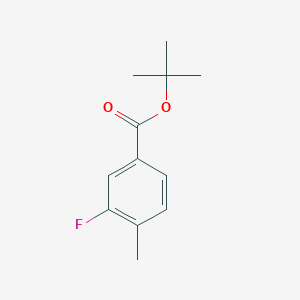

tert-Butyl 3-fluoro-4-methylbenzoate

Description

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDNXMUILZNVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263122 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866625-11-8 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866625-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Tert Butyl 3 Fluoro 4 Methylbenzoate

Hydrolysis and Saponification Reactions of the Ester Moiety

The cleavage of the ester bond in tert-Butyl 3-fluoro-4-methylbenzoate can be achieved under both acidic and basic conditions, though the mechanisms and kinetics of these processes differ significantly due to the sterically demanding tert-butyl group.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in publicly available literature, the rate of hydrolysis can be inferred from studies on analogous compounds. The hydrolysis of benzoate (B1203000) esters is influenced by both steric and electronic factors.

Generally, the base-catalyzed hydrolysis (saponification) of esters follows second-order kinetics. However, the rate of hydrolysis is sensitive to the structure of the alcohol and the acyl portion of the ester. For a series of homologous benzoates, the rate of hydrolysis tends to decrease as the size of the alkyl group increases. nih.gov For instance, the half-life for the base-catalyzed hydrolysis of methyl benzoate is shorter than that of n-butyl benzoate, indicating a slower reaction for the larger alkyl group. nih.gov

The presence of the bulky tert-butyl group in this compound introduces significant steric hindrance at the carbonyl carbon. This sterically hindered environment makes the nucleophilic attack by a hydroxide (B78521) ion more difficult compared to less hindered esters like methyl or ethyl benzoates. A study on tert-butyl 2:4:6-trimethylbenzoate in aqueous ethanol (B145695) highlighted the impact of such steric crowding on hydrolysis kinetics. rsc.org Therefore, it is anticipated that the hydrolysis of this compound would proceed at a slower rate compared to its less sterically hindered counterparts.

The electronic nature of the substituents on the benzene (B151609) ring also plays a role. The fluorine atom at the meta position is an electron-withdrawing group, which would typically make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the methyl group at the para position is an electron-donating group. The net electronic effect on the reaction rate would depend on the interplay of these opposing influences.

Table 1: Comparative Half-life (t₁/₂) for Base-Catalyzed Hydrolysis of Various Benzoate Esters

| Ester | Alkyl Group | Half-life (t₁/₂) [min] |

|---|---|---|

| Methyl benzoate | Methyl | 14 |

| Ethyl benzoate | Ethyl | 14 |

| n-Propyl benzoate | n-Propyl | 19 |

| n-Butyl benzoate | n-Butyl | 21 |

Data is illustrative and based on analogous compounds to show general trends. nih.gov

The saponification of esters typically proceeds via a nucleophilic acyl substitution mechanism, known as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. This mechanism involves the following steps:

Nucleophilic Attack: A hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the leaving group, the tert-butoxide ion, is expelled.

Proton Transfer: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid to yield a carboxylate salt and tert-butanol (B103910). This final acid-base step is essentially irreversible and drives the reaction to completion.

Due to the high steric hindrance of the tert-butyl group, an alternative mechanism, BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular), might be considered, but it is generally less common for ester hydrolysis. However, for tert-butyl esters, acid-catalyzed hydrolysis often proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl carbocation.

In the case of saponification, the BAC2 mechanism is still considered predominant. A safer alternative to the hazardous Schmidt procedure for tert-butyl benzoate cleavage involves powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF), which effectively cleaves the ester at ambient temperature, likely through a BAC2 pathway. organic-chemistry.org

Reactions Involving the tert-Butyl Ester Group

The tert-butyl group is often employed as a protecting group for carboxylic acids in organic synthesis because it is stable under many reaction conditions but can be selectively removed.

The deprotection of tert-butyl esters to yield the corresponding carboxylic acid is a common and important transformation. Several methods have been developed for this purpose, avoiding the often harsh conditions of saponification.

One effective method involves the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), as the solvent. researchgate.netresearchgate.net Thermolytic cleavage in these solvents can cleanly convert tert-butyl esters into carboxylic acids in nearly quantitative yields. researchgate.net The product is easily recovered by simple evaporation of the solvent. This method has been demonstrated for a range of alkyl, aryl, and heteroaromatic esters. researchgate.net

Another mild and selective method for the deprotection of tert-butyl esters is the use of aqueous phosphoric acid. organic-chemistry.org This reagent is environmentally benign and can selectively cleave tert-butyl esters in the presence of other functional groups.

Table 2: Reagents for the Cleavage of tert-Butyl Esters

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Heating | Carboxylic Acid | researchgate.netresearchgate.net |

| Aqueous Phosphoric Acid | Mild conditions | Carboxylic Acid | organic-chemistry.org |

| Powdered KOH in THF | Ambient temperature | Carboxylate Salt | organic-chemistry.org |

Transesterification of this compound would involve reacting it with another alcohol or an amine to form a different ester or an amide, respectively. Direct transesterification is often difficult due to the steric hindrance of the tert-butyl group.

However, one-pot procedures have been developed that proceed via an in-situ generated acid chloride intermediate. One such method uses phosphorus trichloride (B1173362) (PCl₃) to mediate the conversion of tert-butyl esters into other esters and amides. researchgate.net The reaction first converts the tert-butyl ester to the corresponding acid chloride, which then reacts with an added alcohol or amine to yield the final product. researchgate.net This process is efficient for a variety of tert-butyl esters and tolerates a range of functional groups. researchgate.net

Similarly, a combination of α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst can generate the acid chloride in situ. organic-chemistry.orgorganic-chemistry.org This intermediate readily reacts with various alcohols and amines to produce the desired esters and amides in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: PCl₃-Mediated One-Pot Synthesis of Esters and Amides from tert-Butyl Esters

| Starting Ester | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| tert-Butyl benzoate | Methanol | Methyl benzoate | 78 |

| tert-Butyl 4-chlorobenzoate | Methanol | Methyl 4-chlorobenzoate | 93 |

| tert-Butyl benzoate | Aniline | N-Phenylbenzamide | 75 |

| tert-Butyl 4-methoxybenzoate | Benzylamine | N-Benzyl-4-methoxybenzamide | 85 |

Data is for analogous tert-butyl esters to illustrate the reaction's scope. researchgate.net

A significant reaction of tert-butyl esters is their direct conversion to acid chlorides, which are valuable and highly reactive intermediates in organic synthesis. This transformation offers an advantage over traditional methods that require the isolation of the carboxylic acid first.

A particularly effective method involves reacting the tert-butyl ester with thionyl chloride (SOCl₂), often with a catalytic amount of water or HCl. organic-chemistry.orgnih.gov This reaction proceeds at room temperature and provides the corresponding acid chloride in high yield (often 89% or greater). organic-chemistry.orgnih.gov A key feature of this method is its selectivity; other common esters, such as methyl, ethyl, isopropyl, and benzyl (B1604629) esters, are generally unreactive under these conditions. organic-chemistry.orgnih.gov This allows for the selective conversion of a tert-butyl ester in the presence of other ester functionalities. Mechanistic studies suggest the reaction is acid-promoted. organic-chemistry.org

Another reagent that facilitates this transformation is phosphorus trichloride (PCl₃). researchgate.net A range of tert-butyl aryl, alkenyl, and alkyl esters can be successfully chlorinated to their respective acid chlorides in good yields using PCl₃. researchgate.net

Table 4: Direct Conversion of tert-Butyl Esters to Acid Chlorides

| Starting Ester | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| tert-Butyl pivalate | SOCl₂, H₂O | Room Temp, 30 min (sealed) | 99 | organic-chemistry.org |

| tert-Butyl benzoate | SOCl₂, H₂O | Room Temp, 30 min (sealed) | 99 | organic-chemistry.org |

| tert-Butyl 4-methylbenzoate | PCl₃ | CH₃CN, 80 °C, 15 min | 98 | researchgate.net |

Reactivity at the Fluoro-Methylated Aromatic Ring

The reactivity of the benzene ring in this compound is influenced by the electronic effects of its three substituents. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group, yet it also directs ortho and para. The tert-butoxycarbonyl group is a deactivating group and a meta-director. The combination of these directing effects governs the outcome of substitution reactions on the aromatic ring.

In electrophilic aromatic substitution reactions, the substitution pattern is determined by the combined directing effects of the existing substituents. The activating methyl group at C-4 and the deactivating but ortho, para-directing fluoro group at C-3, along with the deactivating meta-directing tert-butoxycarbonyl group at C-1, create a complex reactivity map. The positions ortho and para to the methyl group are C-3 and C-5, and C-1 respectively. The positions ortho and para to the fluoro group are C-2 and C-4, and C-6 respectively. The positions meta to the tert-butoxycarbonyl group are C-3 and C-5.

Considering these influences, the most likely positions for electrophilic attack are C-2 and C-6, which are ortho to the fluorine and meta to the ester group, and also ortho to the methyl group in the case of C-5. A study on the nitration of methyl benzoate, a related compound, shows that the primary product is the meta-substituted derivative due to the directing effect of the ester group. aiinmr.com For this compound, the directing effects of the methyl and fluoro groups will compete with the ester group.

A summary of the directing effects of the substituents is presented in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -C(O)Ot-Bu | C-1 | Deactivating | Meta |

| -F | C-3 | Deactivating | Ortho, Para |

| -CH₃ | C-4 | Activating | Ortho, Para |

Data inferred from general principles of organic chemistry.

Based on the interplay of these effects, electrophilic substitution is predicted to occur at the positions least deactivated by the ester group and activated by the methyl and fluoro groups.

Nucleophilic aromatic substitution is a plausible reaction pathway for this compound, primarily due to the presence of the fluorine atom, which can act as a leaving group. The success of NAS reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the tert-butoxycarbonyl group is para to the fluorine atom, which can facilitate NAS.

For instance, the reaction of 1-fluoro-4-nitrobenzene (B44160) with amines is a classic example of NAS where the nitro group activates the fluorine for displacement. google.com While the tert-butoxycarbonyl group is less activating than a nitro group, it can still promote NAS under appropriate conditions, such as with strong nucleophiles or at elevated temperatures.

The methyl group attached to the aromatic ring is susceptible to free radical substitution reactions, particularly benzylic halogenation. This transformation provides a handle for further synthetic modifications. For example, the benzylic bromination of toluic acid esters can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. A patent describes the benzylic halogenation of alkylbenzoic acid esters using elemental halogen.

A typical reaction for the side-chain bromination is shown below:

| Reactant | Reagents | Product |

| This compound | N-Bromosuccinimide (NBS), Benzoyl peroxide | tert-Butyl 4-(bromomethyl)-3-fluorobenzoate |

This reaction is based on analogous transformations of similar molecules.

Reductive and Oxidative Transformations

The functional groups of this compound can undergo various reduction and oxidation reactions.

The tert-butyl ester group can be reduced to the corresponding primary alcohol, (3-fluoro-4-methylphenyl)methanol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions, for example, with potassium permanganate (B83412) (KMnO₄), which would yield 3-fluoro-4-carboxybenzoic acid. A publication regarding the side-chain oxidation of toluene (B28343) derivatives mentions the use of chromic acid or potassium permanganate.

A summary of potential reductive and oxidative transformations is provided in the table below.

| Transformation | Reagent | Product |

| Reduction of ester | Lithium aluminum hydride (LiAlH₄) | (3-Fluoro-4-methylphenyl)methanol |

| Oxidation of methyl group | Potassium permanganate (KMnO₄) | 3-Fluoro-4-carboxybenzoic acid |

These reactions are based on standard transformations in organic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research on Tert Butyl 3 Fluoro 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of various NMR experiments, it is possible to identify the carbon-hydrogen framework, probe the electronic environment of specific atoms, and map the connectivity between them.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the number and types of protons and carbons in a molecule.

In the ¹H NMR spectrum of tert-Butyl 3-fluoro-4-methylbenzoate, the signals are expected in distinct regions corresponding to the aromatic, methyl, and tert-butyl protons. The nine protons of the tert-butyl group are chemically equivalent and are anticipated to produce a sharp singlet, typically in the upfield region around 1.3-1.6 ppm. The methyl group attached to the benzene (B151609) ring would also appear as a singlet, expected around 2.2-2.4 ppm. The aromatic region would display more complex patterns due to spin-spin coupling between adjacent protons and through the fluorine atom.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum is anticipated to show signals for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, the carbons of the aromatic ring, the methyl carbon, and the carbons of the tert-butyl group. The chemical shifts are influenced by the electronegativity of the fluorine atom and the magnetic anisotropy of the benzene ring.

Based on data from analogous compounds such as 3-Fluoro-4-methylbenzoic acid and various tert-butyl esters, the predicted spectral data are summarized below. chemicalbook.comchemicalbook.comrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -C(CH₃)₃ | ~1.58 | s (9H) | ~28.1 |

| Ar-CH₃ | ~2.30 | s (3H) | ~14.8 (d, JC-F ≈ 4 Hz) |

| Ar-H5 | ~7.30 | t (d, JH-H ≈ 8 Hz) | ~133.0 (d, JC-F ≈ 4 Hz) |

| Ar-H2 | ~7.75 | dd | ~125.0 (d, JC-F ≈ 3 Hz) |

| Ar-H6 | ~7.80 | dd | ~115.0 (d, JC-F ≈ 9 Hz) |

| C=O | - | - | ~165.0 |

| -C(CH₃)₃ | - | - | ~81.5 |

| Ar-C1 | - | - | ~128.0 (d, JC-F ≈ 15 Hz) |

| Ar-C3 | - | - | ~162.0 (d, JC-F ≈ 250 Hz) |

| Ar-C4 | - | - | ~127.0 (d, JC-F ≈ 18 Hz) |

Note: Predicted values are based on spectral data of analogous compounds and may vary from experimental values. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, and 's' a singlet. J represents the coupling constant.

For fluorinated molecules, ¹⁹F NMR is a powerful and highly sensitive technique. The ¹⁹F nucleus has a spin of ½ and a high natural abundance, resulting in strong signals. The chemical shift of a fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and substitution pattern of fluorine in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, which would be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4). This provides direct evidence of the fluorine's position on the aromatic ring.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the adjacent aromatic protons, confirming their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of each carbon atom that bears protons. For the target molecule, it would link the proton signals of the methyl and tert-butyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting molecular fragments. Key expected HMBC correlations for this compound would include a correlation from the tert-butyl protons to the carbonyl carbon, confirming the ester linkage, and correlations from the aromatic protons to various carbons in the ring, solidifying the substitution pattern.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1710-1730 cm⁻¹, which is characteristic of an aromatic ester.

C-O Stretch: The C-O bonds of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Stretches: The benzene ring will show multiple bands, with C=C stretching vibrations appearing in the 1450-1600 cm⁻¹ region and C-H stretching vibrations appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methyl and tert-butyl groups are expected in the 2850-2980 cm⁻¹ range.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is anticipated in the 1000-1360 cm⁻¹ region. chemicalbook.com

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium-Strong |

| C=O (Ester) Stretch | 1710 - 1730 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-O (Ester) Stretch | 1100 - 1300 | Strong |

| C-F Stretch | 1000 - 1360 | Strong |

Vibrational spectroscopy can also provide insights into the conformational preferences of a molecule. This compound has rotational freedom around the single bonds connecting the aromatic ring to the carbonyl group and the ester oxygen to the tert-butyl group. This can lead to the existence of different conformers (rotational isomers), which may coexist in equilibrium.

Techniques such as variable-temperature IR or Raman spectroscopy could potentially be used to study this conformational landscape. Changes in the relative intensities of certain vibrational bands with temperature can indicate a shift in the equilibrium between different conformers. While specific conformational studies on this compound are not documented in the searched literature, the principles of such analyses are well-established for similar molecules. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone analytical technique in the study of this compound, providing essential information on its molecular weight and structural features through controlled fragmentation. In electron ionization (EI) mass spectrometry, the molecule is expected to display a distinct fragmentation pattern. The molecular ion peak (M+) would correspond to the nominal molecular weight of the compound (C₁₂H₁₅FO₂, 210 g/mol ).

A primary and highly characteristic fragmentation pathway involves the cleavage of the ester's tert-butyl group. This occurs through two main mechanisms:

The loss of a tert-butyl radical (•C(CH₃)₃), resulting in the formation of a 3-fluoro-4-methylbenzoyl cation.

A rearrangement reaction leading to the loss of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da), producing a protonated 3-fluoro-4-methylbenzoic acid cation. miamioh.edu

The tert-butyl carbocation itself is very stable and often observed as a prominent peak at an m/z of 57. Further fragmentation of the aromatic portion can also occur, providing additional structural confirmation. miamioh.edu Analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the identity of the compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound, the calculated monoisotopic mass is 210.10505 Da.

HRMS can easily differentiate between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not widely published, data for the closely related isomer, tert-butyl 4-fluoro-3-methylbenzoate, illustrates the type of information obtained. The predicted masses for various adducts of this isomer, which would be determined experimentally via HRMS, are shown below.

| Adduct Type | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 211.11288 |

| [M+Na]⁺ | 233.09482 |

| [M+K]⁺ | 249.06876 |

| [M+NH₄]⁺ | 228.13942 |

| [M-H]⁻ | 209.09832 |

Table 1: Predicted HRMS adduct masses for the related isomer tert-butyl 4-fluoro-3-methylbenzoate. This data is illustrative of the precise measurements obtained with HRMS. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS), or MS², is a powerful technique used to gain detailed structural information by analyzing the fragmentation of a specific, isolated precursor ion. In a typical MS/MS experiment on this compound, the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺) would be selected in the first mass analyzer. This isolated ion is then subjected to fragmentation, commonly through Collision-Induced Dissociation (CID), in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer.

This process allows researchers to establish clear parent-daughter ion relationships, confirming the connectivity of the molecule. For example, selecting the [M+H]⁺ ion (m/z 211.11288) and inducing fragmentation would be expected to yield a major product ion at m/z 155.0397 by the neutral loss of isobutylene (56.0731 Da), corresponding to the protonated 3-fluoro-4-methylbenzoic acid. This specific transition provides strong evidence for the presence of the tert-butyl ester group. Further fragmentation of the m/z 155 ion could be studied to confirm the structure of the aromatic ring. Advanced MS techniques may also incorporate ion mobility spectrometry, which provides data on the ion's size and shape through its Collision Cross Section (CCS), offering another dimension of characterization. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. While a complete crystal structure for this compound is not publicly available, extensive crystallographic data exists for its immediate precursor, 3-fluoro-4-methylbenzoic acid. researchgate.net

The analysis of this precursor reveals critical structural information that can be extrapolated to the ester. The precursor crystallizes in the monoclinic system with the space group P2₁/c, which is a common centrosymmetric space group for organic molecules. researchgate.net The determination of such structures relies on sophisticated software for data processing and structure solution, such as SHELXS97 and SHELXL97. researchgate.net Similar methodologies would be applied to crystals of this compound to elucidate its solid-state conformation, including the orientation of the bulky tert-butyl group relative to the planar aromatic ring. rsc.org

| Parameter | Value for 3-fluoro-4-methylbenzoic acid researchgate.net |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

| Z | 4 |

Table 2: Crystallographic data for the precursor compound, 3-fluoro-4-methylbenzoic acid, as determined by X-ray diffraction at 120 K. researchgate.net

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In the crystal structure of the precursor, 3-fluoro-4-methylbenzoic acid, the dominant interaction is classical O—H⋯O hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This strong interaction leads to the formation of centrosymmetric dimers. researchgate.net

For the target compound, this compound, the strong hydrogen-bond donor is absent. Therefore, its crystal packing would be directed by a combination of weaker interactions. These would likely include:

C—H⋯O hydrogen bonds: Interactions between hydrogen atoms on the methyl or tert-butyl groups and the carbonyl oxygen. nih.govresearchgate.net

C—H⋯F interactions: Weak hydrogen bonds involving the fluorine substituent.

C—H⋯π interactions: The interaction of C-H bonds with the electron-rich face of the aromatic ring. nih.gov

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic methods are indispensable for the analysis and purification of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product. Commercial suppliers often provide HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry) data to certify the purity of their materials. bldpharm.combldpharm.com For a compound like this compound, a reversed-phase HPLC method is typically employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. vinatiorganics.com

Gas Chromatography (GC) is also highly suitable for this compound due to its expected volatility. Coupled with a Flame Ionization Detector (FID), GC can provide quantitative purity data. When coupled with a Mass Spectrometer (GC-MS), it simultaneously provides separation and structural identification of the main compound and any impurities. nist.govnist.gov

Column Chromatography is a fundamental technique used for the purification of this compound on a preparative scale, particularly following its synthesis. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate (B1210297), is then used to elute the compound, separating it from starting materials and by-products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The combination of GC's separation capability with the structural information provided by MS makes it an ideal method for identifying the compound in complex mixtures and elucidating its structure.

Research Findings:

The analysis of related fluorinated aromatic compounds and benzoate (B1203000) esters by GC-MS is well-documented. For instance, methods have been developed for the ultra-trace analysis of various fluorobenzoic acids in water samples after derivatization into their more volatile methyl esters. nih.gov These studies confirm that GC-MS provides excellent sensitivity and selectivity for fluorinated aromatic structures. nih.gov The stationary phase in the GC column is a critical parameter; for general-purpose analysis of aromatic compounds, a non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically effective.

The mass spectrometry component provides detailed structural information based on the compound's fragmentation pattern upon ionization, which is commonly achieved using Electron Ionization (EI). The fragmentation of aromatic esters is predictable. Key fragmentation pathways for a compound like this compound would be expected to include:

Loss of the tert-butyl cation: This is often a dominant fragmentation pathway for tert-butyl esters, leading to the formation of a stable [M-57]+ ion corresponding to the 3-fluoro-4-methylbenzoyl cation.

Formation of the benzoyl cation: A characteristic fragmentation of benzoate esters involves the formation of a substituted benzoyl cation ([C₈H₆FO]⁺). This ion can subsequently lose carbon monoxide (CO). youtube.com

Cleavage of the ester group: Other fragmentations around the ester linkage are also possible.

In some cases, the molecular ion of fluorine-containing compounds may not be readily observed with standard EI due to extensive fragmentation. jeol.com In such scenarios, softer ionization techniques like Field Ionization (FI) or Chemical Ionization (CI) can be employed to determine the molecular weight with greater certainty. jeol.com

Below is a table summarizing typical parameters for a hypothetical GC-MS method for the analysis of this compound, based on methods for analogous compounds.

Table 1: Representative GC-MS Method Parameters

| Parameter | Value/Description |

|---|---|

| Gas Chromatograph (GC) | |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase. |

| Injection Mode | Split/Splitless, typically splitless for trace analysis. |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium, constant flow (e.g., 1.0 - 1.5 mL/min). |

| Oven Temperature Program | Initial temp 50-70°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV; Field Ionization (FI) or Chemical Ionization (CI) as alternatives. jeol.com |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF). |

| Scan Range | m/z 40-450 |

| Source Temperature | 230 °C |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of compounds that may not be sufficiently volatile or thermally stable for GC. For this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode.

Research Findings:

Method development for aromatic esters and fluorinated compounds typically employs C18 (octadecylsilyl) stationary phases due to their hydrophobicity, which allows for good retention of aromatic molecules. nih.govs4science.at The separation mechanism in RP-HPLC is based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. nih.gov

For effective separation and good peak shape, the pH of the mobile phase may be controlled with a buffer, such as ammonium (B1175870) acetate or formate. nih.gov The retention time of this compound can be precisely controlled by adjusting the ratio of the organic modifier to water; increasing the organic solvent content will decrease the retention time. sielc.com Detection is typically achieved using a UV detector, as the substituted benzene ring possesses a strong chromophore that absorbs UV light, generally in the range of 230-280 nm.

The development of a robust HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate resolution from impurities and a reasonable analysis time. While boronate esters can be challenging to analyze via RP-HPLC due to hydrolysis, tert-butyl esters are generally stable under typical RP-HPLC conditions. americanpharmaceuticalreview.com

The table below outlines a potential RP-HPLC method for the analysis of this compound.

Table 2: Representative HPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| Chromatography System | HPLC or UHPLC System |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. |

| Mobile Phase B | Acetonitrile or Methanol. |

| Elution Mode | Isocratic or Gradient. A typical gradient might be 50% B to 95% B over 15 minutes. |

| Flow Rate | 0.8 - 1.2 mL/min. |

| Column Temperature | 25 - 40 °C. |

| Detector | |

| Type | UV-Vis or Diode Array Detector (DAD). |

| Wavelength | ~240 nm (estimated based on the fluorinated methylbenzoate chromophore). |

Theoretical and Computational Chemistry Investigations of Tert Butyl 3 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. For tert-butyl 3-fluoro-4-methylbenzoate, DFT calculations would be instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

These calculations can also provide insights into various electronic properties such as the distribution of electric charge, which helps in understanding how the molecule interacts with other molecules. Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule, aiding in its experimental characterization. While specific DFT studies on this compound are not readily found, research on similar molecules, such as benzyl(3-fluoro-4-morpholinophenyl)carbamate, has utilized DFT to analyze structural parameters and thermodynamic properties. researchgate.net

Ab initio (from the beginning) calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are generally more computationally intensive than DFT but can offer higher accuracy for certain properties. For this compound, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory could be used to obtain a highly accurate description of its electronic structure and energy. Such calculations would serve as a benchmark for less computationally demanding methods and provide reliable predictions for properties that are sensitive to electron correlation effects. Although specific ab initio results for the title compound are not available, studies on related fluorinated aromatic compounds have employed these methods to investigate their potential energy surfaces. researchgate.net

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. acs.org For this compound, an analysis of its HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Molecular Orbital Data for this compound

| Parameter | Predicted Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| No specific computational data for this compound was found in the searched literature. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org By systematically changing specific bond lengths, bond angles, or dihedral angles of this compound and calculating the energy at each point, a PES can be constructed. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. For a molecule like this compound, a PES scan of the rotation around the ester bond and the bond connecting the aromatic ring to the ester group would be particularly insightful for understanding its conformational preferences. While specific PES data for this compound is unavailable, studies on related benzoate (B1203000) esters have utilized this method. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's conformational changes and interactions with its environment. rug.nl An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its accessible conformations and the timescale of transitions between them. This information is valuable for understanding the molecule's flexibility and how it might behave in different environments. Although no MD simulations have been reported specifically for this compound, the technique has been applied to study the behavior of related tert-butyl compounds in solution. acs.orgnih.govnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Reaction Coordinate Mapping

Until such time as specific computational chemistry research on this compound is conducted and published, a detailed article on this topic cannot be responsibly generated.

Applications of Tert Butyl 3 Fluoro 4 Methylbenzoate in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Tert-Butyl 3-fluoro-4-methylbenzoate serves as a key intermediate in the synthesis of a variety of complex organic molecules. The tert-butyl ester group functions as a robust protecting group for the carboxylic acid, which can be selectively removed under specific acidic or thermal conditions. This allows for the manipulation of other parts of the molecule without affecting the carboxylic acid moiety until its regeneration is desired.

Precursor for Fluoro-Aromatic Carboxylic Acids

One of the primary applications of this compound is its role as a precursor for 3-fluoro-4-methylbenzoic acid. The tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is a critical step in the synthesis of various fluoro-aromatic compounds. 3-Fluoro-4-methylbenzoic acid itself is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the acidity, lipophilicity, and metabolic stability of the parent compound, making it a desirable feature in the design of new molecules.

The general scheme for the hydrolysis of this compound to 3-fluoro-4-methylbenzoic acid is a standard ester hydrolysis reaction, typically carried out in the presence of an acid catalyst.

General Hydrolysis of this compound:

| Reactant | Reagents | Product |

|---|

Building Block for Heterocyclic Compounds

The de-esterified product, 3-fluoro-4-methylbenzoic acid, and its derivatives are utilized in the construction of various heterocyclic frameworks. For instance, the related isomer, 4-fluoro-3-methylbenzoic acid, can be transformed into its acid chloride, which is a reactive intermediate for the synthesis of more complex molecules. The resulting brominated product from the functionalization of the methyl group can be applied in the synthesis of bicyclic heterocycles. ossila.com This suggests that after deprotection, the resulting 3-fluoro-4-methylbenzoic acid from this compound can be similarly functionalized and used as a precursor for a variety of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Intermediate in Polymer Monomer Synthesis

While direct evidence for the use of this compound as an intermediate in polymer monomer synthesis is not extensively documented in publicly available literature, its structural features suggest potential in this area. After hydrolysis to 3-fluoro-4-methylbenzoic acid, the molecule can be converted into a variety of polymerizable monomers. For example, the carboxylic acid can be converted to an acid chloride, which can then react with diols or diamines to form polyesters or polyamides, respectively. The presence of the fluoro and methyl groups on the aromatic ring would be expected to impart specific properties, such as thermal stability and altered solubility, to the resulting polymers.

Contributions to Advanced Functional Materials Research

The unique combination of a fluorine atom and a tert-butyl ester group makes this compound a molecule of interest in the development of advanced functional materials. These groups can influence properties such as liquid crystallinity, thermal stability, and solubility.

Incorporation into Liquid Crystals and Displays

Potential Liquid Crystal Precursor Properties:

| Molecular Feature | Potential Influence on Liquid Crystal Properties |

|---|---|

| Phenyl Ring | Provides a rigid core structure essential for mesophase formation. |

| Fluoro Group | Can modify the dielectric anisotropy and melting point. biointerfaceresearch.com |

Precursor for Specialty Polymers and Resins

In the realm of specialty polymers and resins, the introduction of fluorine can enhance chemical resistance, thermal stability, and hydrophobicity. Although direct utilization of this compound as a precursor for specialty polymers is not widely reported, its de-esterified product, 3-fluoro-4-methylbenzoic acid, holds potential. For instance, a related compound, methyl 4-tert-butyl benzoate (B1203000), is used as a modifier for alkyd resins to improve properties like luster and color. vinatiorganics.com This suggests that 3-fluoro-4-methylbenzoic acid could be incorporated into polyester (B1180765) or other resin backbones to create materials with tailored properties. For example, semifluorinated amphiphilic polymers containing perfluoro-tert-butyl groups have been synthesized for applications in drug delivery, highlighting the interest in fluorinated tert-butyl moieties in polymer science. nih.gov

Applications in Agrochemical and Industrial Chemical Synthesis

There is no direct documentation explicitly citing This compound as an intermediate in the synthesis of commercial agrochemicals. However, its precursor, 3-Fluoro-4-methylbenzoic acid , is a known starting material in the development of novel pesticides. chemnet.com Notably, patents describe the use of 3-fluoro-4-methylbenzoic acid in the synthesis of quinoline (B57606) derivatives intended for pest control in agricultural settings. google.com

In the context of multi-step organic synthesis, a tert-butyl ester is frequently employed as a protecting group for a carboxylic acid function. This strategy prevents the acid from reacting while other parts of the molecule are modified. The ester can then be removed in a later step to restore the carboxylic acid. Therefore, it is plausible that this compound could serve as a synthetic intermediate in agrochemical development pathways that begin with its parent acid, although specific examples are not available in published literature.

A comprehensive search of the available scientific and industrial literature reveals no documented role for This compound in the synthesis of fragrance or flavor chemicals.

Future Directions and Emerging Research Avenues for Tert Butyl 3 Fluoro 4 Methylbenzoate

Development of Novel and Sustainable Synthetic Routes

The current synthesis of tert-butyl 3-fluoro-4-methylbenzoate typically involves the esterification of 3-fluoro-4-methylbenzoic acid. While effective, this method often relies on traditional batch processes that can be energy-intensive and may generate significant waste. Future research is poised to focus on the development of more sustainable and efficient synthetic strategies.

Key Research Areas:

Green Chemistry Approaches: The principles of green chemistry are expected to be central to the development of new synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. For instance, the exploration of solid acid catalysts or enzymatic processes could offer greener alternatives to conventional methods.

Continuous Flow Chemistry: The adoption of continuous flow technologies presents a significant opportunity to improve the synthesis of this compound. Flow reactors can offer enhanced heat and mass transfer, improved reaction control, and the potential for safer and more scalable production. Research in this area will likely focus on optimizing reaction conditions within micro- or meso-scale reactors to maximize yield and purity while minimizing reaction times and resource utilization.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a promising avenue for the sustainable synthesis of this compound. Lipases, for example, could be investigated for their ability to catalyze the esterification of 3-fluoro-4-methylbenzoic acid with tert-butanol (B103910) under mild conditions. This approach could lead to highly selective transformations with minimal environmental impact.

Exploration of New Reactivity Patterns and Derivatizations

Understanding the reactivity of this compound is crucial for expanding its utility as a synthetic intermediate. The presence of the fluorine atom, the methyl group, and the tert-butyl ester functionality imparts a unique electronic and steric profile to the molecule, opening up possibilities for a range of chemical transformations.

Potential Derivatization Strategies:

| Reaction Type | Potential Reagents | Expected Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Substituted benzoates with new functional groups replacing the fluorine atom. |

| Benzylic Functionalization | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Brominated derivatives at the methyl group, providing a handle for further modifications. |

| Ortho-metalation | Organolithium or organomagnesium reagents | Introduction of functional groups at the position ortho to the ester, directed by the ester group. |

| Ester Hydrolysis/Transesterification | Acids, Bases, or specific enzymes | Conversion to the corresponding carboxylic acid or other ester derivatives. |

Future research will likely involve a systematic investigation of these and other reaction pathways to build a comprehensive library of derivatives. This will not only expand the chemical space accessible from this compound but also enable the synthesis of novel molecules with potentially interesting biological or material properties.

Advanced Applications in Niche Chemical Technologies

While currently recognized as a building block, the specific applications of this compound in advanced technologies are still in their nascent stages. Its unique combination of a fluorinated aromatic ring and a bulky ester group suggests potential for its use in specialized areas of materials science and medicinal chemistry.

Emerging Application Areas:

Medicinal Chemistry: The fluorinated benzoate (B1203000) motif is a common feature in many biologically active compounds. Derivatives of this compound could be explored as key intermediates in the synthesis of novel drug candidates. The fluorine atom can modulate properties such as metabolic stability and binding affinity, making it a valuable tool in drug design.

Electronic Materials: Fluorinated organic materials are increasingly used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties imparted by the fluorine atom in this compound could be harnessed in the design of new materials for these applications.

Advanced Polymers: The incorporation of this fluorinated monomer into polymer chains could lead to the development of materials with enhanced thermal stability, chemical resistance, and specific optical properties.

Integration with Machine Learning and Artificial Intelligence in Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research. For a molecule like this compound, these computational tools can accelerate discovery and development in several ways.

Potential AI and Machine Learning Applications:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the properties of new derivatives of this compound. This can help in silico screening of potential candidates for specific applications, saving significant time and resources in the laboratory.

Reaction Optimization: AI-powered platforms can be used to optimize synthetic routes by predicting reaction outcomes under different conditions. This can lead to the rapid identification of the most efficient and sustainable methods for the synthesis of the target compound and its derivatives.

De Novo Drug Design: Generative AI models can be employed to design novel molecules with desired biological activities based on the this compound scaffold. This approach has the potential to significantly accelerate the early stages of drug discovery.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing tert-butyl 3-fluoro-4-methylbenzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 3-fluoro-4-methylbenzoic acid with tert-butanol using coupling agents (e.g., DCC/DMAP) or acid catalysis. For sterically hindered substrates, microwave-assisted synthesis or elevated temperatures (80–100°C) may improve yields . Optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to account for volatile tert-butanol. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is typical .

Q. How can NMR spectroscopy resolve structural ambiguities arising from fluorine and methyl substituents in tert-butyl 3-fluoro-4-methylbenzoate?

- Methodological Answer : Use NMR to confirm fluorine substitution patterns (e.g., coupling constants for ortho vs. para positions). NMR can distinguish methyl groups on the aromatic ring (δ ~2.3–2.5 ppm) from the tert-butyl group (δ ~1.3–1.5 ppm). For dynamic conformational analysis, variable-temperature NMR can detect tert-butyl rotational barriers, which may influence peak splitting .

Q. What safety protocols are critical when handling tert-butyl esters like 3-fluoro-4-methylbenzoate?

- Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis. Avoid sparks, open flames, and static discharge (use grounded equipment). Conduct reactions in well-ventilated fume hoods, as fluorinated aromatics may release HF under extreme conditions. Emergency protocols should include neutralizing spills with inert adsorbents (e.g., vermiculite) and using HF-specific antidotes (e.g., calcium gluconate gel) .

Advanced Research Questions

Q. How do dynamic conformational changes of the tert-butyl group affect crystallographic and spectroscopic data interpretation?

- Methodological Answer : The tert-butyl group’s axial-equatorial isomerism in cyclic systems can lead to crystallographic disorder. Use low-temperature X-ray diffraction (<150 K) to "freeze" conformations. Pair with DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent effects to model solution-phase equilibria. For example, explicit solvent molecules in DFT can explain discrepancies between solid-state (axial) and solution (equatorial) conformers .

Q. What strategies mitigate competing side reactions during functionalization of tert-butyl 3-fluoro-4-methylbenzoate (e.g., nitration or halogenation)?

- Methodological Answer : Fluorine’s electron-withdrawing effects direct electrophilic substitution to specific positions. For nitration, use mixed acid (HNO/HSO) at 0°C to minimize tert-butyl group cleavage. Protect the ester with a transient group (e.g., trimethylsilyl) during harsh reactions. Monitor by LC-MS to detect hydrolyzed byproducts (e.g., free benzoic acid) .

Q. How can contradictory solubility or stability data for tert-butyl 3-fluoro-4-methylbenzoate be reconciled across studies?

- Methodological Answer : Solubility discrepancies often arise from residual moisture or solvent impurities. Use Karl Fischer titration to quantify water content in samples. Stability studies should specify storage conditions (e.g., argon atmosphere vs. ambient air). For hydrolytic stability, perform accelerated aging tests (40°C/75% RH) with HPLC monitoring to track ester degradation kinetics .

Data Contradiction Analysis

Q. Why might reported melting points for tert-butyl 3-fluoro-4-methylbenzoate vary significantly between sources?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and characterize each batch via DSC and PXRD. Cross-reference with purity assessments (e.g., GC-MS) to identify impurity-driven melting point depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.